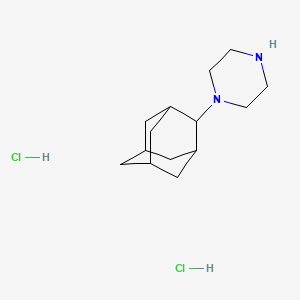

1-(2-Adamantyl)piperazine dihydrochloride

Descripción

Significance of Adamantane (B196018) Scaffolds in Rational Drug Design and Development

Adamantane, a tricyclic hydrocarbon with a diamondoid structure, possesses a unique combination of properties that make it highly valuable in drug design. mdpi.com First isolated from petroleum in 1933, its widespread use in medicinal chemistry began after a practical synthesis was developed in 1957. nih.gov

The key features of the adamantane scaffold include:

Lipophilicity : The bulky, hydrocarbon-rich structure of adamantane imparts significant lipophilicity to molecules. This property can enhance a drug's ability to cross cellular membranes and the blood-brain barrier, improving its distribution and bioavailability. nih.gov

Rigidity and Three-Dimensionality : Unlike flexible alkyl chains or flat aromatic rings, the adamantane cage is a rigid and non-planar scaffold. This rigidity can help to lock a molecule into a specific conformation required for optimal binding to a biological target, potentially increasing potency and selectivity. nih.gov Its three-dimensional nature provides a way to explore the chemical space beyond the "flatland" of traditional aromatic-based drugs.

Metabolic Stability : The adamantane nucleus is chemically inert and resistant to metabolic degradation. nih.gov Incorporating this moiety into a drug candidate can protect adjacent functional groups from enzymatic breakdown, thereby increasing the drug's half-life and duration of action.

These properties have been successfully exploited in several approved drugs. For instance, Amantadine (B194251) and its derivative Rimantadine are early examples of adamantane-containing antiviral drugs. Memantine (B1676192) , another adamantane derivative, is used in the treatment of Alzheimer's disease, highlighting the scaffold's utility in developing central nervous system (CNS) agents. nih.gov

Pharmacological Prominence of Piperazine (B1678402) Moieties as Privileged Scaffolds

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This designation stems from its frequent appearance in a wide array of biologically active compounds across various therapeutic areas. nih.govjetir.org

The prominence of the piperazine moiety can be attributed to several factors:

Physicochemical Properties : The two nitrogen atoms in the piperazine ring can be protonated under physiological conditions, which often improves aqueous solubility and allows for favorable interactions with biological targets. researchgate.net

Synthetic Versatility : The secondary amine groups of the piperazine ring are readily functionalized, allowing for the straightforward introduction of diverse substituents. This synthetic tractability enables chemists to systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties. mdpi.com

The piperazine ring is a core component of numerous successful drugs, including the antipsychotic agent Ziprasidone , the antibiotic Ciprofloxacin , and the erectile dysfunction medication Sildenafil . Its ability to favorably modulate a molecule's properties makes it a go-to building block in drug discovery programs. wikipedia.org

Historical Context and Evolution of Adamantane-Piperazine Research

The deliberate coupling of adamantane and piperazine moieties represents a logical progression in medicinal chemistry, aiming to synergize the beneficial properties of both scaffolds. Early explorations into this chemical space can be traced back to the 1970s. A 1976 patent, for example, described the synthesis of compounds like N-(1-adamantane carbonyl)-N'-cinnamoyl piperazine, exploring their potential applications.

The evolution of this research field saw a shift towards investigating specific biological targets. For instance, the compound Adatanserin , a 1-(adamantanecarbonyl)-4-(2-pyrimidinyl)piperazine derivative, was investigated for its high affinity for serotonin (B10506) 5-HT1A receptors, indicating potential applications in treating anxiety and depression. nih.gov

More recent research has expanded into other therapeutic areas, most notably oncology. Scientists began to synthesize and evaluate adamantane-piperazine derivatives for their ability to inhibit the growth of cancer cells, marking a new and significant trajectory for this class of compounds.

Overview of Research Trajectories for 1-(2-Adamantyl)piperazine (B2630689) Dihydrochloride (B599025) and Analogues

Research into 1-(2-Adamantyl)piperazine has primarily focused on the synthesis and biological evaluation of its analogues, particularly those with substitutions at the C-2 position of the adamantane ring. A significant research trajectory for this class of compounds has been the investigation of their potential as anticancer agents.

A key strategy has involved the synthesis of 1-(2-aryl-2-adamantyl)piperazine derivatives. nih.gov This approach combines the adamantane cage, the piperazine linker, and an additional aryl (aromatic) group to explore structure-activity relationships for antiproliferative effects.

The general synthetic approach to these analogues often starts from 2-adamantanone (B1666556). The ketone undergoes a reaction with an organometallic reagent (e.g., a Grignard reagent) to install the aryl group at the C-2 position, forming a tertiary alcohol. This alcohol is then converted to a suitable leaving group, which is subsequently displaced by a protected piperazine. The final step involves deprotection to yield the target 1-(2-aryl-2-adamantyl)piperazine. The dihydrochloride salt can then be formed by treating the free base with hydrochloric acid. While a specific synthesis for the non-arylated 1-(2-Adamantyl)piperazine is not prominently detailed in the primary literature, a plausible route would involve the direct reductive amination of 2-adamantanone with piperazine. nih.gov

The primary research focus for these analogues has been the evaluation of their antiproliferative activity against various human cancer cell lines. Studies have shown that these compounds can exhibit significant cytotoxicity at micromolar concentrations. nih.gov For example, the parent compound of one such series, 1-(2-phenyl-2-adamantyl)piperazine, demonstrated notable activity against cervical (HeLa) and breast (MDA MB 231) cancer cell lines. nih.gov Further modifications, such as adding substituents to the aryl ring or acylating the second nitrogen of the piperazine ring, have been explored to optimize this anticancer activity. nih.gov

The table below summarizes the in vitro antiproliferative activity of selected 1-(2-aryl-2-adamantyl)piperazine analogues.

| Compound | R1 | R2 | HeLa IC₅₀ (µM) nih.gov | MDA MB 231 IC₅₀ (µM) nih.gov |

| Analogue 1 | Phenyl | H | 9.2 | 8.4 |

| Analogue 2 | 4-Fluorophenyl | H | > 10 | 9.4 |

| Analogue 3 | Phenyl | Acetyl | 9.8 | 7.9 |

| Analogue 4 | 4-Fluorophenyl | Acetyl | 8.4 | 6.8 |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

These research findings underscore the potential of the 1-(2-adamantyl)piperazine scaffold as a template for the development of new therapeutic agents, particularly in the field of oncology. The ongoing exploration of this chemical space continues to be a promising avenue in the quest for novel and effective medicines.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-(2-adamantyl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2.2ClH/c1-3-16(4-2-15-1)14-12-6-10-5-11(8-12)9-13(14)7-10;;/h10-15H,1-9H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRARYBUDONWTDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2C3CC4CC(C3)CC2C4.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 2 Adamantyl Piperazine Dihydrochloride

Established Synthetic Routes to 1-(2-Adamantyl)piperazine (B2630689) Dihydrochloride (B599025)

The construction of the 1-(2-adamantyl)piperazine scaffold can be primarily achieved through two main synthetic strategies: the direct N-alkylation of piperazine (B1678402) with a suitable adamantyl electrophile and the reductive amination of a piperazine with an adamantyl ketone.

Reaction of Adamantyl Halides with Piperazine: Optimization and Yield Considerations

The direct N-alkylation of piperazine with a 2-adamantyl halide, such as 2-bromoadamantane, represents a classical and straightforward approach to forming the carbon-nitrogen bond. This nucleophilic substitution reaction is governed by several key parameters that must be optimized to maximize the yield of the desired mono-alkylated product and minimize the formation of the dialkylated byproduct.

Reaction Conditions and Optimization:

The choice of solvent, base, and temperature plays a crucial role in the outcome of the N-alkylation reaction. Protic solvents like ethanol (B145695) are often employed to facilitate the dissolution of the piperazine salt forms that may be used or generated in situ. The use of a base is essential to neutralize the hydrohalic acid formed during the reaction and to deprotonate piperazine, thereby increasing its nucleophilicity. Common bases include inorganic carbonates such as potassium carbonate or sodium carbonate, and organic amines like triethylamine.

To favor mono-alkylation, a significant excess of piperazine is typically used. This statistical approach increases the probability of an adamantyl halide molecule reacting with an un-substituted piperazine rather than the already mono-alkylated product. Another strategy to achieve mono-substitution involves the use of a mono-protected piperazine derivative, such as N-Boc-piperazine. The protecting group directs the alkylation to the free secondary amine. The subsequent deprotection step then yields the desired mono-substituted product. This multi-step approach often provides higher yields of the target compound and simplifies purification.

Temperature control is also critical. While heating is generally required to drive the reaction to completion, excessive temperatures can lead to side reactions and decomposition. A typical temperature range for this type of alkylation is refluxing in a suitable solvent.

| Parameter | Condition | Rationale |

| Solvent | Ethanol, Methanol, THF, DMF | Solubilizes reactants and reagents. |

| Base | K₂CO₃, Na₂CO₃, Triethylamine | Neutralizes acid byproduct, enhances nucleophilicity. |

| Reactant Ratio | Excess piperazine | Favors mono-alkylation over di-alkylation. |

| Temperature | 70-110 °C (Reflux) | Provides activation energy for the reaction. |

Yield Considerations:

Alternative Synthetic Pathways and their Efficiency

Reductive amination of 2-adamantanone (B1666556) with piperazine stands as a highly efficient and widely used alternative to direct alkylation. This method typically proceeds in a one-pot fashion and offers excellent control over the formation of the mono-substituted product.

The reaction involves the initial condensation of 2-adamantanone with piperazine to form an enamine or iminium ion intermediate. This intermediate is then reduced in situ by a suitable reducing agent to yield 1-(2-adamantyl)piperazine.

Common Reducing Agents and Their Characteristics:

| Reducing Agent | Characteristics |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Mild and selective, tolerates a wide range of functional groups. Often the reagent of choice for reductive aminations. |

| Sodium cyanoborohydride (NaBH₃CN) | Effective but toxic. Requires careful handling and disposal. |

| Hydrogenation (e.g., H₂/Pd-C) | "Green" and effective method, but requires specialized equipment (hydrogenator). |

The efficiency of the reductive amination is generally high, with reported yields for analogous reactions often exceeding 80%. This method avoids the issue of over-alkylation inherent to the direct alkylation of unprotected piperazine, making it a more reliable and often preferred route for the synthesis of 1-(2-adamantyl)piperazine.

Formation of the Dihydrochloride Salt:

Following the synthesis of the free base of 1-(2-adamantyl)piperazine by either route, the dihydrochloride salt can be readily prepared by treating a solution of the base in a suitable solvent, such as diethyl ether or ethanol, with a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl). The resulting salt typically precipitates out of the solution and can be collected by filtration and dried.

Design and Synthesis of Novel 1-(2-Adamantyl)piperazine Derivatives

The rigid and well-defined structure of the adamantane (B196018) cage provides a unique scaffold for the design of novel bioactive molecules. Functionalization of the adamantane moiety in 1-(2-adamantyl)piperazine allows for the systematic exploration of the structure-activity relationship of this chemical class.

Functionalization Strategies on the Adamantane Moiety

A key strategy for modifying the properties of 1-(2-adamantyl)piperazine is the introduction of aromatic substituents at the 2-position of the adamantane ring. This is typically achieved by starting with a functionalized adamantane precursor. A common synthetic route involves the Grignard reaction of an arylmagnesium bromide with 2-adamantanone to generate a 2-aryl-2-hydroxyadamantane intermediate.

This tertiary alcohol can then be converted to a more reactive species, such as a 2-aryl-2-haloadamantane, which can subsequently be reacted with piperazine. Alternatively, the 2-aryl-2-hydroxyadamantane can undergo dehydration to form an alkene, followed by further functionalization.

A more direct approach involves the synthesis of 1-(2-aryl-2-adamantyl)piperazine derivatives through a multi-step sequence starting from 2-adamantanone. This can involve the addition of an aryl lithium or Grignard reagent to 2-adamantanone, followed by conversion of the resulting tertiary alcohol to a leaving group and subsequent substitution with a protected piperazine.

A published synthesis of novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity highlights this approach. In this study, various aryl Grignard reagents were reacted with 2-adamantanone to yield the corresponding 2-aryl-2-hydroxyadamantanes. These intermediates were then subjected to further reactions to introduce the piperazine moiety.

| Aryl Substituent | Precursor | Synthetic Step |

| Phenyl | Phenylmagnesium bromide | Grignard reaction with 2-adamantanone |

| 4-Fluorophenyl | 4-Fluorophenylmagnesium bromide | Grignard reaction with 2-adamantanone |

| 4-Methoxyphenyl | 4-Methoxyphenylmagnesium bromide | Grignard reaction with 2-adamantanone |

The introduction of a second substituent at the 2-position of the adamantane ring in 1-(2-adamantyl)piperazine, or the use of a chiral precursor, can lead to the formation of stereoisomers. The rigid, chair-like conformation of the cyclohexane (B81311) rings within the adamantane structure means that substituents can occupy axial or equatorial positions, leading to diastereomers. Furthermore, if the substituents at the 2-position are different, this carbon becomes a stereocenter, resulting in enantiomers.

Controlling the stereochemical outcome of reactions on the adamantane scaffold is a significant challenge in synthetic organic chemistry. The stereoselectivity of a reaction is often influenced by the steric hindrance of the bulky adamantane cage and the nature of the attacking reagent and existing substituents.

For the synthesis of enantiomerically pure 2-substituted adamantane derivatives, several strategies can be employed:

Use of Chiral Starting Materials: Starting the synthesis from an enantiomerically pure adamantane derivative allows for the transfer of chirality to the final product.

Chiral Resolution: Racemic mixtures of adamantane derivatives can be separated into their constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Synthesis: The use of chiral catalysts or reagents can induce stereoselectivity in a reaction, leading to the preferential formation of one enantiomer over the other.

The synthesis of 1,2-disubstituted adamantane derivatives often involves rearrangements of bicyclic precursors, where the stereochemistry of the final product is dictated by the stereochemistry of the starting material and the reaction mechanism. The rigid nature of the adamantane framework can be exploited to achieve high levels of stereocontrol in certain reactions. For instance, the approach of a reagent can be directed to one face of the molecule due to the steric bulk of the adamantane cage itself.

Structural Modifications of the Piperazine Ring System

The piperazine moiety within the 1-(2-adamantyl)piperazine structure offers a versatile platform for chemical derivatization, primarily through reactions involving its two nitrogen atoms. researchgate.net One nitrogen is substituted with the 2-adamantyl group, while the other, typically a secondary amine in the parent structure, is a prime site for introducing a wide array of functional groups and molecular scaffolds. These modifications are crucial for modulating the molecule's properties.

The secondary amine of the 1-(2-adamantyl)piperazine core is readily functionalized through various standard amine reactions, including N-alkylation, N-acylation, and N-arylation. These transformations allow for the introduction of diverse substituents, significantly expanding the chemical space of accessible derivatives.

N-Acylation: This is a common strategy to introduce carbonyl-containing moieties. For instance, the piperazino NH in 1-(2-aryl-2-adamantyl)piperazine derivatives can be acetylated using acetyl chloride in the presence of a base like triethylamine. This reaction yields the corresponding N-acetylpiperazine derivative, a modification that has been shown to influence biological activity. nih.gov

N-Alkylation: The introduction of alkyl groups can be achieved through reductive amination or by reaction with alkyl halides. For example, the nitrogen atom on the piperazine ring can be alkylated with brominated hydrocarbons in the presence of a base such as potassium carbonate. google.com This method is fundamental for attaching various alkyl chains or more complex side chains containing other functional groups.

N-Arylation: The attachment of aryl or heteroaryl groups is often accomplished through nucleophilic aromatic substitution (SNAr) reactions, particularly when the aryl group is activated by electron-withdrawing groups. For example, 2-chloropyrimidine (B141910) can be reacted with piperazine to form 1-(2-pyrimidinyl)piperazine, a key intermediate in the synthesis of more complex adamantane-piperazine conjugates. google.com

These synthetic routes are summarized in the table below.

| Substitution Pattern | Synthetic Route | Reagents and Conditions | Example Product Class | Reference |

| N-Acetyl | Acylation | Acetyl chloride, triethylamine, dichloromethane | N-acetyl-1-(2-adamantyl)piperazines | nih.gov |

| N-Alkyl | Alkylation | Alkyl halide (e.g., N-(2-bromoethyl)phthalimide), K2CO3, KI | 1-(2-Adamantyl)-4-alkylpiperazines | google.com |

| N-Aryl (Heteroaryl) | Nucleophilic Aromatic Substitution (SNAr) | 2-Chloropyrimidine, Na2CO3, water, heat | 1-(2-Adamantyl)-4-(pyrimidin-2-yl)piperazines | google.com |

The hybridization of the adamantane-piperazine scaffold with other heterocyclic systems is a widely used strategy in drug design to create novel chemical entities with potentially enhanced or new biological activities. researchgate.net This is achieved by attaching a heterocyclic ring to the available nitrogen of the piperazine moiety.

One direct method is the nucleophilic aromatic substitution reaction. A prominent example is the synthesis of N-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}adamantane-1-carboxamide, where a pyrimidine (B1678525) ring is attached to the piperazine core. The synthesis begins by reacting 2-chloropyrimidine with piperazine, followed by further alkylation and amidation steps to link the adamantane group. google.com

Another approach involves building a heterocyclic ring that incorporates the piperazine nitrogen. For example, functionalized triazoline-3-thiones have been synthesized where an adamantyl group and a substituted piperazine are attached to a triazole spacer. nih.gov This demonstrates the ability to link the core scaffold to other heterocycles via a non-amide linker, further diversifying the molecular architecture. The combination of privileged structures, such as piperazine and benzazoles, is a recognized approach to developing compounds with improved biological profiles. researchgate.net

| Incorporated Heterocycle | Synthetic Strategy | Key Intermediate | Resulting Scaffold | Reference |

| Pyrimidine | Nucleophilic Aromatic Substitution (SNAr) | 1-(Pyrimidin-2-yl)piperazine | 1-(Adamantyl)-4-(pyrimidin-2-yl)piperazine derivative | google.com |

| 1,2,4-Triazole-5-thione | Multi-step synthesis involving cyclization | 4-(2-Methoxyphenyl)piperazine | 3-(1-Adamantyl)-1-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-1H-1,2,4-triazole-5(4H)-thione | nih.gov |

Multi-Component Reactions in Adamantane-Piperazine Conjugation

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, are powerful tools for rapidly generating molecular complexity from simple starting materials. digitellinc.comnih.govnih.gov They offer significant advantages in terms of efficiency, step economy, and waste reduction. nih.gov

The Ugi four-component reaction (Ugi-4CR) is a particularly versatile MCR that has been employed for the de novo assembly of highly substituted piperazines. acs.org In one notable application, an adamantane moiety was incorporated by using adamantane isocyanide as one of the four components. The reaction of monoboc-protected ethylenediamine, an aldehyde, an isocyanide (such as adamantane isocyanide), and an acid component (like trimethylsilyl (B98337) azide (B81097) for a tetrazole product) yields a linear adduct. This intermediate, after deprotection of the Boc group, undergoes a subsequent intramolecular SN2 reaction to cyclize into the desired substituted piperazine ring. acs.org This approach allows for the creation of piperazine scaffolds with a high degree of structural diversity, directly incorporating the bulky adamantane group.

Isonitrile-based MCRs, in general, are highly effective for constructing complex, drug-like molecules and have been used to create novel adamantane-based compounds. nih.govdigitellinc.com

| MCR Type | Components | Intermediate | Final Scaffold | Key Feature | Reference |

| Ugi-tetrazole Reaction | 1. Monoboc-ethylenediamine2. Aldehyde3. Adamantane isocyanide4. Trimethylsilyl azide | Linear Ugi-tetrazole adduct | 2-Substituted piperazine with N-adamantyl-tetrazole side chain | De novo synthesis of the piperazine ring with direct incorporation of adamantane | acs.org |

Chemical Transformations and Reactivity Studies of 1-(2-Adamantyl)piperazine Dihydrochloride Scaffolds

The chemical reactivity of scaffolds based on 1-(2-adamantyl)piperazine is largely dictated by the functionalities present on the adamantane cage and the piperazine ring. The adamantane framework itself is a saturated hydrocarbon and is generally chemically inert, though functionalization can be achieved under specific, often harsh, conditions. acs.org Therefore, most chemical transformations focus on the more reactive piperazine ring or substituents attached to it.

The primary site of reactivity is the N-H bond of the piperazine ring, as detailed in section 2.2.2.1. Its nucleophilicity allows for straightforward alkylation, acylation, and arylation reactions, forming the basis for most derivatization strategies. nih.govgoogle.com

Further transformations can be performed on the derivatives. For example, if a substituent introduced onto the piperazine nitrogen contains a reactive group, such as an ester or a phthalimide, it can be further modified. Phthalimide groups, often used as a masked primary amine, can be cleaved by hydrazinolysis (reaction with hydrazine) to reveal a primary amino group, which can then be used for subsequent reactions like amidation with an adamantane-carbonyl chloride. google.com Ester groups on derivatives could be hydrolyzed to carboxylic acids or reduced to alcohols, providing further points for diversification.

The synthesis of the core 1-(2-adamantyl)piperazine scaffold itself often involves the reaction of 2-adamantanone. For instance, condensation of 2-adamantanone with a protected hydrazine (B178648), followed by reduction of the resulting hydrazone, is a viable route to 2-adamantyl hydrazine derivatives, showcasing the reactivity of the adamantane C2 carbonyl group. google.com A similar reductive amination strategy between 2-adamantanone and piperazine is a plausible route to the parent scaffold.

Pre Clinical Pharmacological Investigations of 1 2 Adamantyl Piperazine Dihydrochloride and Analogues

In Vitro and In Vivo Anticancer and Antiproliferative Activities

The adamantane (B196018) nucleus, a bulky, lipophilic, three-dimensional cage-like hydrocarbon, has been a cornerstone in medicinal chemistry for designing potent therapeutic agents. When coupled with a piperazine (B1678402) ring, a common pharmacophore in many biologically active compounds, the resulting adamantyl-piperazine scaffold presents a promising avenue for the development of novel anticancer agents.

Efficacy Against Specific Carcinoma Cell Lines (e.g., HeLa, MDA MB 231, MIA PaCa2, NCI H1975)

Recent research has demonstrated the significant in vitro antiproliferative activity of novel 1-(2-aryl-2-adamantyl)piperazine derivatives against a panel of human cancer cell lines. Specifically, the parent compound of this series, 1-(2-phenyl-2-adamantyl)piperazine, exhibited noteworthy activity against the HeLa (cervical carcinoma) and MDA-MB-231 (breast cancer) cell lines, with IC50 values of 9.2 µM and 8.4 µM, respectively.

Further structure-activity relationship (SAR) studies revealed that modifications to both the aryl and piperazine moieties could enhance this cytotoxic potential. For instance, the introduction of a fluorine atom at the C4-position of the benzene (B151609) ring, combined with the acetylation of the piperazino NH group, resulted in a derivative with improved efficacy against both HeLa and MDA-MB-231 cell lines, displaying IC50 values of 8.4 µM and 6.8 µM, respectively. However, the antiproliferative activity of these initial analogues against MIA PaCa2 (pancreatic cancer) and NCI H1975 (non-small cell lung cancer) cell lines was found to be less potent.

Table 1: In Vitro Antiproliferative Activity of 1-(2-Aryl-2-adamantyl)piperazine Analogues

| Compound | Modification | HeLa (IC50 µM) | MDA-MB-231 (IC50 µM) |

|---|---|---|---|

| Parent Compound | Unsubstituted | 9.2 | 8.4 |

| Analogue 1 | C4-fluorination and piperidine (B6355638) acetylation | 8.4 | 6.8 |

Assessment of Cytotoxicity Profiles in Normal vs. Cancer Cells

A critical aspect of anticancer drug development is selective cytotoxicity towards cancer cells with minimal impact on healthy, non-cancerous cells. Encouragingly, the parent 1-(2-phenyl-2-adamantyl)piperazine and its more active fluorinated, acetylated analogue have demonstrated a favorable cytotoxicity profile.

When evaluated against normal human cell lines, specifically Human Umbilical Vein Endothelial Cells (HUVEC) and Normal Human Dermal Fibroblasts (NHDF), both compounds exhibited significantly low levels of cytotoxicity. This selective action against cancerous cells over normal cells is a promising indicator of a potentially wider therapeutic window for this class of compounds, suggesting a reduced likelihood of off-target effects in a clinical setting.

Investigation of Histone Deacetylase (HDAC) Inhibitory Properties

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The aberrant activity of HDACs is often associated with the development and progression of cancer, making them a key target for anticancer therapies. The inhibition of HDACs can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.

While direct studies on the HDAC inhibitory properties of 1-(2-Adamantyl)piperazine (B2630689) dihydrochloride (B599025) are not extensively documented, the structural motifs present in this compound suggest a potential for such activity. Both adamantane and piperazine moieties have been incorporated into the design of potent HDAC inhibitors. Adamantane-based hydroxamic acids, for example, have been identified as highly potent inhibitors of HDACs. Similarly, piperazine-containing compounds have been synthesized and shown to exhibit HDAC inhibitory activity. The combination of the bulky adamantane group, which can interact with the surface of the enzyme, and the piperazine linker, a common feature in many HDAC inhibitors, provides a strong rationale for investigating the HDAC inhibitory potential of 1-(2-Adamantyl)piperazine dihydrochloride and its analogues.

Modulation of Cell Proliferation and Apoptosis Pathways

The anticancer effects of many therapeutic agents are mediated through the modulation of cell proliferation and the induction of apoptosis (programmed cell death). Piperazine derivatives have been shown to exert their antiproliferative effects through various mechanisms, including the induction of apoptosis.

Studies on other piperazine-containing compounds have demonstrated their ability to induce apoptosis through both intrinsic and extrinsic pathways. The intrinsic pathway is often initiated by mitochondrial stress, leading to the release of cytochrome c and the activation of caspase-9. The extrinsic pathway is triggered by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Furthermore, piperazine derivatives have been observed to induce cell cycle arrest, a mechanism that prevents cancer cells from dividing and proliferating. While the specific apoptotic pathways modulated by this compound have yet to be fully elucidated, the established pro-apoptotic effects of the broader piperazine class of compounds suggest that this is a likely mechanism of its anticancer activity.

Antimicrobial Research Endeavors

The increasing prevalence of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery and development of new antimicrobial agents. The adamantane scaffold has been explored for its potential antimicrobial properties, and its incorporation into various molecular frameworks has yielded compounds with promising activity.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

The unique lipophilic nature of the adamantane moiety is thought to facilitate the interaction of these compounds with bacterial cell membranes, potentially disrupting their integrity and leading to cell death. While specific data on the antibacterial efficacy of this compound is limited, related adamantane derivatives have shown activity against a range of bacteria.

For instance, other adamantane-containing compounds have been reported to exhibit activity against Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria. The piperazine ring is also a common feature in many antibacterial agents, further supporting the potential for this compound to possess antimicrobial properties. Further research is required to systematically evaluate the antibacterial spectrum and potency of this specific compound and its analogues against a comprehensive panel of clinically relevant Gram-positive and Gram-negative bacterial strains.

Antifungal Activity Against Pathogenic Fungi (e.g., Candida spp.)

The adamantane scaffold, a key feature of this compound, has been a subject of investigation for its antifungal properties. Studies on related compounds, such as 2-adamantylamine hydrochloride (2-AM), have demonstrated notable activity against pathogenic fungi, including Candida albicans and Candida parapsilosis. nih.gov Research has shown that 2-AM exhibits fungicidal action against both of these Candida strains. nih.gov

Further investigations into adamantane derivatives have explored their efficacy. For instance, novel 1-(2-aryl-2-adamantyl)piperazine derivatives have been synthesized and evaluated for their biological activities. nih.gov The antifungal potential of compounds containing the adamantane moiety is an area of active research, driven by the increasing need for new agents to combat drug-resistant fungal infections. nih.govmdpi.com The piperazine ring, another core component of the target molecule, is also found in various compounds with demonstrated biological activities. unesp.brnih.gov

The mechanism of action for the antifungal effects of the related 2-adamantylamine hydrochloride involves several cellular processes. It has been shown to induce the accumulation of reactive oxygen species (ROS), leading to apoptosis. nih.gov Additionally, it can cause cell cycle arrest at the G2/M phase. nih.gov The compound also inhibits morphogenic transitions in C. albicans and demonstrates antibiofilm activity, which was observed on urinary catheters in an in vitro setting. nih.gov

| Compound | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| 2-adamantylamine hydrochloride (2-AM) | Candida albicans | Fungicidal action, inhibition of morphogenic transitions, antibiofilm activity | nih.gov |

| 2-adamantylamine hydrochloride (2-AM) | Candida parapsilosis | Fungicidal action | nih.gov |

Investigation of Antiviral Potency (e.g., HIV-1)

The antiviral potential of compounds incorporating adamantane and piperazine structures has been explored against various viruses. While direct studies on this compound against Human Immunodeficiency Virus Type 1 (HIV-1) are not extensively detailed in the provided sources, research on analogous structures provides insight. For example, certain bistriazoloacridone derivatives containing a piperazine linker have been found to inhibit HIV-1 replication at nanomolar concentrations. nih.gov These compounds act by selectively inhibiting HIV-1 transcription during the postintegrative phase of the viral life cycle. nih.gov

Furthermore, adamantane derivatives have a history in antiviral research. The synthesis of 1,2-annulated adamantane piperidines has yielded compounds with significant activity against the influenza A virus. nih.gov One such piperidine derivative proved to be 3.5-fold more active than amantadine (B194251) and equipotent to rimantadine, both established anti-influenza drugs. nih.gov Other research into small molecule inhibitors targeting the HIV-1 gp120 envelope protein has also identified compounds with antiviral activity, some of which feature complex ring systems that, while not direct analogues, underscore the diverse chemistry being explored for anti-HIV agents. mdpi.com

Mechanisms of Antimicrobial Action (e.g., Membranotropic Activity)

The mechanisms underlying the antimicrobial effects of adamantane derivatives extend beyond simple inhibition. For the related antifungal compound 2-adamantylamine hydrochloride, the mode of action against Candida species is multifactorial. A key mechanism is the induction of reactive oxygen species (ROS), which leads to oxidative stress and subsequent apoptosis, a form of programmed cell death. nih.gov This is coupled with an arrest of the fungal cell cycle in the G2/M phase, preventing cell division and proliferation. nih.gov Furthermore, the compound has been shown to inhibit the morphological switch from yeast to hyphal form in C. albicans, a critical step in its virulence, and to disrupt biofilm formation. nih.gov While the term "membranotropic" (acting on cell membranes) is not explicitly used in the cited research for this specific compound, these mechanisms collectively point to a significant disruption of cellular integrity and function.

Neuropharmacological Research and Central Nervous System Effects

Evaluation of Antidepressant-like Effects in Animal Models

Numerous aryl- and heteroarylpiperazine derivatives have been evaluated for their potential antidepressant properties in various rodent models. nih.govresearchgate.netnih.gov These preclinical studies often utilize behavioral tests such as the Forced Swim Test (FST) in mice and rats to screen for antidepressant-like activity. nih.govresearchgate.net For instance, certain phenylpiperazine derivatives have demonstrated potent antidepressant-like effects in the FST. nih.govresearchgate.net

The olfactory bulbectomy (OBX) model in rats, which induces behavioral deficits relevant to depression, has also been used to assess the activity of piperazine-containing compounds. nih.gov Chronic treatment with a naphthyridine-carbonitrile derivative featuring a piperazine moiety was shown to restore behavioral deficits in OBX rats. nih.gov These animal models are crucial for the initial screening and characterization of the neuropharmacological profile of new chemical entities. mdpi.com

Interactions with Neurotransmitter Systems (e.g., Serotonin (B10506) Levels)

The piperazine moiety is a common structural feature in many compounds that interact with central nervous system receptors, particularly the serotonin (5-HT) system. researchgate.net Preclinical studies have shown that certain piperazine derivatives can modulate serotonergic neurotransmission. For example, some 1,2,4-substituted piperazine derivatives exhibit affinity for 5-HT1A receptors and can decrease extracellular serotonin levels in the rat prefrontal cortex, an effect characteristic of 5-HT1A agonists. nih.gov

Other functionalized adamantyl aryl- and heteroarylpiperazines have been developed as dual-acting ligands with high affinity for 5-HT1A receptors and moderate affinity for 5-HT2 receptors. nih.gov These compounds have demonstrated partial 5-HT1A agonist activity and 5-HT2 antagonist activity in vivo, a profile that is considered beneficial for potential anxiolytic and antidepressant agents. nih.gov This dual activity highlights the complex interactions that piperazine-based compounds can have within the serotonin system. nih.gov

σ-Receptor Binding Affinity and Functional Studies

Sigma (σ) receptors, classified into σ1 and σ2 subtypes, are recognized as important targets for drug development in various therapeutic areas, including central nervous system disorders. acs.org The adamantane and piperazine moieties are both privileged structures in the design of high-affinity σ-receptor ligands. rsc.org

Studies on novel 1-(2-aryl-2-adamantyl)piperazine derivatives have confirmed their ability to bind to both σ1 and σ2 receptors. nih.gov The binding affinity is influenced by substitutions on both the aryl and piperazine rings. nih.gov For example, a parent 1-(2-aryl-2-adamantyl)piperazine compound showed significant affinity for both receptor subtypes. nih.gov The development of ligands with high affinity and selectivity for σ-receptor subtypes is a key objective in medicinal chemistry, as these receptors are implicated in a wide range of cellular functions and disease processes. rsc.orgnih.gov

| Compound Analogue | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Reference |

|---|---|---|---|

| Parent 1-(2-aryl-2-adamantyl)piperazine | 29.5 | 15.4 | nih.gov |

| C4-fluorinated derivative | 32.2 | 12.5 | nih.gov |

| Acetylated piperazine derivative | 10.5 | 11.2 | nih.gov |

NMDA Receptor Antagonism and Related Activity

Adamantane derivatives have been a significant focus of research as N-methyl-D-aspartate (NMDA) receptor antagonists. mdpi.comnih.gov The therapeutic potential of these compounds lies in their ability to modulate glutamatergic neurotransmission, which is crucial for numerous physiological processes. nih.goviipseries.org Excessive activation of NMDA receptors leads to excitotoxicity, a process implicated in neuronal damage in various acute and chronic neurological disorders. nih.gov

Compounds like amantadine and memantine (B1676192), which are adamantane derivatives, are well-known non-competitive NMDA receptor antagonists. mdpi.comiipseries.org They act as open-channel blockers, binding within the ion channel of the receptor. mdpi.comnih.govnih.gov This mechanism allows them to preferentially block excessive receptor activity without significantly interfering with normal physiological function, a characteristic that contributes to their clinical tolerability. nih.gov The rediscovery of amantadine and memantine as clinically tolerated NMDA receptor antagonists marked a significant advance in treating neurodegenerative diseases. mdpi.com Their efficacy is partly attributed to their weak antagonist activity at the NMDA receptor and their relatively fast off-rate, which prevents substantial accumulation in the channel during normal synaptic transmission. mdpi.comnih.gov

Research into novel adamantane derivatives has sought to refine this activity. Studies on compounds with the general structure Ad-CH2-N+H2-(CH2)5-R, where Ad is adamantane, demonstrated that these molecules act as fast open-channel blockers at NMDA receptors. nih.gov These derivatives were also found to be potent anticonvulsants in mouse models, with one analogue, IEM-1754, showing an ED50 four times lower than that of MK-801, a well-known experimental NMDA antagonist. nih.gov The exploration of piperazine derivatives has also yielded compounds with NMDA receptor activity. For instance, (2R,3S)-(1-biphenylyl-4-carbonyl)piperazine-2,3-dicarboxylic acid (PBPD) is a competitive NMDA receptor antagonist with a unique selectivity profile, showing improved relative affinity for NR2C and NR2D subunits compared to NR2A and NR2B. researchgate.net

The structural combination of the adamantane cage and a piperazine ring in 1-(2-Adamantyl)piperazine suggests a potential for interaction with the NMDA receptor, drawing on the established pharmacology of both moieties.

Potential as Psychotropic Agents

Piperazine and its derivatives are a class of synthetic compounds known for their psychoactive properties. encyclopedia.pubfarmaceut.orgbohrium.com Many piperazine derivatives exhibit pharmacological activity that affects the central nervous system, leading to their investigation and use as therapeutic agents in psychiatry, including as antipsychotics, antidepressants, and anxiolytics. nih.gov However, they have also emerged as recreational drugs due to their stimulant, euphoric, and hallucinogenic effects. encyclopedia.pubfarmaceut.org

The psychotropic effects of piperazine derivatives are often mediated through their interaction with monoamine neurotransmitter systems, primarily affecting dopamine (B1211576), serotonin, and norepinephrine (B1679862) pathways. encyclopedia.pubnih.gov For example, N-benzylpiperazine (BZP), a widely studied piperazine derivative, increases the levels of these neurotransmitters, leading to stimulant effects. encyclopedia.pubfarmaceut.org Other derivatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (B195711) (mCPP), primarily act as serotonergic agonists. encyclopedia.pub The combination of different piperazine derivatives can produce effects that mimic other psychoactive substances like MDMA. encyclopedia.pub

Given that many piperazine derivatives possess central pharmacological activity, it is plausible that this compound and its analogues could exhibit psychotropic properties. nih.gov The adamantane moiety is known to increase lipophilicity, which can enhance the ability of a compound to cross the blood-brain barrier and exert effects on the central nervous system. nih.gov The specific nature of these potential psychotropic effects would depend on the compound's affinity and activity at various neurotransmitter receptors and transporters.

Exploration of Other Biological Activities

Antidiabetic Potentials in Preclinical Models

Both adamantane and piperazine derivatives have been independently investigated for their potential in managing diabetes mellitus. nih.govmdpi.com Certain adamantane derivatives, such as vildagliptin (B1682220) and saxagliptin, are established antidiabetic drugs used in the treatment of type 2 diabetes. mdpi.com

The piperazine moiety is also a key structural feature in several compounds explored for antidiabetic activity. nih.govnih.gov A primary mechanism of action for some of these derivatives is the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin (B1656795) hormones like GLP-1. pensoft.netresearchgate.net By inhibiting DPP-4, these compounds increase the levels of active GLP-1, which in turn enhances insulin (B600854) secretion and reduces blood glucose levels. pensoft.net

Preclinical studies have demonstrated the efficacy of novel piperazine derivatives in animal models of diabetes. pensoft.netresearchgate.netresearchgate.net For example, a study on piperazine sulphonamide derivatives identified compounds that could inhibit the DPP-4 enzyme in vitro. pensoft.netresearchgate.net The most promising compound from this series, compound 8h, was evaluated in in vivo models. pensoft.netresearchgate.net In streptozotocin (B1681764) (STZ)-induced diabetic Wistar rats, chronic administration of compound 8h for 21 days resulted in a significant reduction in serum glucose levels. pensoft.netresearchgate.net Similarly, another study evaluated 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives in STZ-induced diabetic rats, finding that a sulfonyl derivative (compound 2e) showed enhanced antidiabetic activity compared to other tested compounds. researchgate.net

These findings suggest that the combination of an adamantane group with a piperazine ring could yield novel compounds with potential therapeutic applications in diabetes.

Table 1: Preclinical Antidiabetic Activity of Select Piperazine Analogues

| Compound Class | Preclinical Model | Key Findings | Reference |

|---|---|---|---|

| Piperazine Sulphonamide Derivatives | STZ-induced diabetic Wistar rats | Compound 8h showed 27.32% DPP-4 inhibition in vitro and significantly reduced serum glucose levels in vivo after 21 days of treatment. | pensoft.netresearchgate.net |

| 1-Benzhydryl-piperazine Sulfonamides | STZ-induced diabetic rats | Compound 2e (a sulfonyl derivative) demonstrated enhanced antidiabetic activity compared to other analogues in the series. | researchgate.net |

| Aryl Piperazines | in vitro and in vivo PK studies | Promoted glucose uptake and inhibited NADH:ubiquinone oxidoreductase. Showed potential as candidates for type 2 diabetes treatment. | nih.gov |

Anti-inflammatory Properties

The adamantane scaffold has been utilized in the design of novel anti-inflammatory agents. mdpi.comnih.gov Preclinical studies have evaluated the ability of various adamantane-containing molecules to inhibit inflammation in models such as phlogistic-induced mouse paw edema. nih.gov In these studies, some adamantane derivatives exhibited anti-inflammatory activity comparable to that of diclofenac, a standard non-steroidal anti-inflammatory drug (NSAID). nih.gov The activity was found to be dose-dependent. nih.gov Notably, some derivatives were effective in inhibiting inflammation induced by Baker's yeast, a process that involves the lipoxygenase and/or complement systems, suggesting a mechanism of action distinct from many selective cyclooxygenase inhibitors. nih.gov The well-known adamantane derivatives amantadine and memantine have also been shown to possess anti-inflammatory effects in various experimental models. nih.gov

Piperazine derivatives have also been investigated for their anti-inflammatory potential. nih.gov A study on (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) demonstrated its efficacy in rodent models of inflammation. nih.gov The compound reduced edema formation in the carrageenan-induced paw edema test and, in a pleurisy model, decreased the migration of inflammatory cells and the levels of pro-inflammatory cytokines TNF-α and IL-1β. nih.gov Other research on piperlotines, which are α,β-unsaturated amides, also showed significant in vivo anti-inflammatory activity in mice, particularly with topical administration in the TPA acute inflammation model. scielo.org.mx

The presence of both an adamantane core and a piperazine ring in this compound suggests that this compound and its analogues could possess anti-inflammatory properties, meriting further investigation in relevant preclinical models.

Structure Activity Relationship Sar Studies of 1 2 Adamantyl Piperazine Dihydrochloride Derivatives

Influence of the Adamantane (B196018) Moiety on Biological Profile

The adamantane group, a tricyclic hydrocarbon, is often described as a "lipophilic bullet" in medicinal chemistry. nih.govresearchgate.net Its incorporation into a drug candidate, such as in the 1-(2-adamantyl)piperazine (B2630689) scaffold, imparts a unique set of physicochemical characteristics that significantly modulate the molecule's interaction with biological systems. The biological activity of adamantane derivatives is closely associated with their lipophilicity, conformational rigidity, and metabolic stability. researchgate.netresearchgate.net

One of the most significant features of the adamantane cage is its exceptional conformational rigidity. researchgate.netpublish.csiro.au This rigid, three-dimensional scaffold can lock flexible molecules into a specific conformation, which can be advantageous for several reasons. It can pre-organize pharmacophoric groups into an optimal orientation for binding to a biological target, potentially increasing potency and selectivity. researchgate.netpublish.csiro.au This reduction in conformational freedom can lower the entropic penalty upon receptor binding. nih.gov

Below is a table illustrating how substitutions on the adamantane ring of an inhibitor series can influence metabolic stability.

| Compound | Adamantane Substitution | Human Liver Microsome Stability (t½, min) |

| Parent Compound | Unsubstituted | ~60 |

| Analog A | Monomethyl | Not significantly changed from parent |

| Analog B | Dimethyl | ~7.5 |

| Analog C | Trimethyl | ~5 |

| Data derived from studies on adamantyl urea (B33335) inhibitors of soluble epoxide hydrolase, demonstrating a trend where increased methylation (and lipophilicity) on the adamantane core leads to a marked decrease in metabolic stability. researchgate.net |

The lipophilic nature imparted by the adamantane moiety is particularly advantageous for drugs targeting the central nervous system (CNS). researchgate.net Increased lipophilicity is a key factor in facilitating the penetration of the blood-brain barrier (BBB), a highly selective membrane that protects the brain. nih.govresearchgate.net The addition of an adamantane group has been shown to enhance the transport of various compounds into the CNS. nih.govresearchgate.netnih.gov For instance, conjugating the anti-HIV drug azidothymidine (AZT) with a 1-adamantane moiety resulted in brain tissue concentrations that were 7 to 18 times higher than the parent drug in animal studies. nih.gov This "lipophilic bullet" effect is therefore a valuable strategy in the design of neuroactive pharmaceuticals. nih.gov

While highly soluble in nonpolar organic solvents, adamantane's nonpolar, hydrocarbon structure renders it practically insoluble in water. solubilityofthings.comwikipedia.org This poor aqueous solubility is a significant challenge in drug development, as it can hinder formulation and bioavailability. nih.gov Efforts to overcome this limitation include the bioisosteric replacement of the adamantane group with other, more polar bicyclic groups, which has been shown to improve water solubility by up to tenfold while maintaining similar biological potency in some inhibitor classes. nih.gov

| Property | Description |

| Aqueous Solubility | Practically insoluble solubilityofthings.comwikipedia.org |

| Organic Solvent Solubility | Readily soluble in nonpolar solvents (e.g., hydrocarbons) wikipedia.org |

| Reactivity | Generally low; undergoes reactions like bromination at bridgehead positions wikipedia.org |

| Physical State | White, crystalline solid with a high melting point (270 °C) wikipedia.org |

Role of the Piperazine (B1678402) Ring System in Ligand-Target Interactions

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of marketed drugs. rsc.orgwikipedia.org This six-membered heterocycle contains two nitrogen atoms at opposite positions, which can be substituted to modulate a compound's physicochemical properties and its interaction with biological targets. rsc.orgresearchgate.net The nitrogen atoms can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors, and they play a crucial role in the water solubility and pharmacokinetic profile of drug candidates. nih.gov

The substitution pattern on the nitrogen atoms of the piperazine ring is a critical determinant of receptor binding affinity and selectivity. rsc.org In the context of 1-(2-adamantyl)piperazine derivatives, modifications at the N4 position (the nitrogen not attached to the adamantyl group) can drastically alter the compound's pharmacological profile.

Studies on various classes of piperazine-containing ligands have demonstrated that attaching different chemical groups—such as aryl, alkyl, or other heterocyclic systems—to this nitrogen atom can fine-tune the molecule's interaction with specific receptors, including dopamine (B1211576), serotonin (B10506), and sigma receptors. nih.govresearchgate.netnih.gov For example, in a series of dopamine D2/D3 receptor ligands, the introduction of various substituted indole (B1671886) rings at the N-position of the piperazine moiety was well-tolerated. nih.govnih.gov The nature of the linker (e.g., amide vs. methylene) between the piperazine and the terminal heterocyclic ring also influenced binding affinity and selectivity. nih.govnih.gov

The basicity of the piperazine nitrogens can also be a factor. While one might expect these nitrogens to be involved in ionic interactions with acidic residues in a receptor's binding pocket, some studies suggest that a loss of basicity at the N-aryl substituted nitrogen does not negatively impact affinity for D2/D3 receptors, indicating its involvement may be more nuanced. nih.gov In other cases, replacing a piperazine ring with a piperidine (B6355638) moiety has been shown to be a critical structural element for achieving high affinity at certain targets, such as the sigma-1 receptor. nih.gov

The table below summarizes findings from a study on N-substituted piperazine derivatives targeting dopamine D3 receptors, illustrating the impact of N-substitution on binding affinity.

| Compound | N-Substitution on Piperazine | Linker | D3 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | D3/D2 Selectivity |

| (-)-10e | 2-Indole | Amide | 0.57 | 47.5 | 83 |

| (+)-10e | 2-Indole | Amide | 3.73 | 113 | 30 |

| 10b | 5-Indole | Methylene (B1212753) | 3.87 | 144 | 37 |

| 22 | 5-Indole | Direct | 2 | 30 | 15 |

| Data derived from a study on heterocyclic analogues of aminotetralin derivatives, showcasing how changes in the N-substituent, linker, and stereochemistry affect dopamine receptor binding. nih.govnih.gov |

Positional Isomerism and Stereochemical Considerations in Activity

The adamantane cage, a rigid and lipophilic moiety, offers distinct positions for substitution, primarily the tertiary bridgehead (C1) and the secondary bridge (C2) carbons. The point of attachment of the piperazine ring to the adamantane scaffold significantly influences the pharmacological profile of the resulting compound. While direct comparative studies between 1-(1-adamantyl)piperazine (B21414) and 1-(2-adamantyl)piperazine are not extensively documented in publicly available literature, SAR studies on related adamantane derivatives provide valuable insights.

For instance, in the context of antiviral agents, the positioning of substituents on the adamantane nucleus can dramatically alter efficacy. Research on adamantane analogues has shown that 2-substituted derivatives can exhibit different and sometimes more potent activity profiles compared to their 1-substituted counterparts. This suggests that the geometry and presentation of the pharmacophore in relation to the bulky adamantane cage are critical for target engagement.

Furthermore, substitution at the C2 position of the adamantane ring introduces a chiral center, leading to the existence of (R)- and (S)-enantiomers. All 1,2-disubstituted adamantane derivatives are chiral. mdpi.com The stereochemistry of this center can have a profound impact on biological activity, as enantiomers may exhibit different affinities for their biological targets due to the three-dimensional nature of receptor binding pockets. It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can have distinct pharmacological and toxicological properties. nih.gov The separation and individual testing of these stereoisomers are crucial steps in the drug discovery process to identify the more active and safer enantiomer. rsc.orgjiangnan.edu.cn

A study on novel 1-(2-aryl-2-adamantyl)piperazine derivatives highlighted the importance of substitutions on both the adamantane and piperazine moieties for antiproliferative activity. nih.gov While this study did not resolve and test individual enantiomers, the findings underscore the therapeutic potential of 2-substituted adamantylpiperazines.

| Derivative Type | Key Structural Feature | Implication for Activity |

| 1-Adamantyl Isomer | Substitution at the tertiary bridgehead carbon. | Generally provides a specific spatial orientation and lipophilicity. |

| 2-Adamantyl Isomer | Substitution at the secondary bridge carbon. | Introduces chirality, leading to (R)- and (S)-enantiomers with potentially different biological activities. |

Hydrogen Bonding Capabilities with Biological Macromolecules

The 1-(2-Adamantyl)piperazine dihydrochloride (B599025) molecule possesses several key features that enable it to form hydrogen bonds with biological macromolecules, such as receptors and enzymes. The piperazine ring contains two nitrogen atoms, one of which is protonated in the dihydrochloride salt form, making it an excellent hydrogen bond donor. The other nitrogen atom can act as a hydrogen bond acceptor. These interactions are fundamental to the molecular recognition process and the stability of the ligand-receptor complex, which in turn dictates the biological response. youtube.com

Potential Hydrogen Bonding Interactions of 1-(2-Adamantyl)piperazine Moiety:

| Moiety | Potential Interaction | Role in Binding |

| Protonated Piperazine Nitrogen (N-H+) | Hydrogen Bond Donor | Forms strong ionic hydrogen bonds with negatively charged amino acid residues (e.g., Aspartate, Glutamate). |

| Unprotonated Piperazine Nitrogen (N) | Hydrogen Bond Acceptor | Can accept hydrogen bonds from donor groups on the receptor (e.g., Serine, Threonine, Tyrosine). |

| Water Molecules | Water-Mediated Hydrogen Bonds | Can bridge interactions between the ligand and the receptor. |

Analysis of Linker Chemistry and Connective Elements

Optimization of Linker Length and Flexibility for Target Engagement

The length and flexibility of a linker connecting the adamantyl-piperazine core to another pharmacophoric element play a crucial role in allowing the molecule to adopt an optimal conformation for binding to its biological target. A linker that is too short may impose steric constraints, preventing the key binding groups from reaching their interaction points within the receptor. Conversely, a linker that is too long or too flexible might lead to an entropic penalty upon binding, as the molecule loses conformational freedom, which can decrease binding affinity.

The optimal linker length is highly dependent on the specific biological target and the distance between the binding pockets that the different parts of the molecule are intended to occupy. Systematic studies involving the synthesis and evaluation of a series of analogues with varying linker lengths are often necessary to identify the optimal spacer. For instance, a flexible alkyl chain is a common type of linker where the number of methylene units can be systematically varied.

Influence of Linker Substituents on Pharmacological Response

Introducing substituents on the linker can have a multifaceted impact on the pharmacological profile of a 1-(2-adamantyl)piperazine derivative. These effects can range from altering the molecule's physicochemical properties to introducing new points of interaction with the biological target.

Substituents can influence:

Solubility and Lipophilicity: The addition of polar groups (e.g., hydroxyl, amide) can increase aqueous solubility, which can be beneficial for pharmacokinetic properties. Conversely, non-polar substituents can enhance lipophilicity.

Conformational Rigidity: The introduction of cyclic structures (e.g., cyclopropyl) or double/triple bonds within the linker can reduce its flexibility. This can be advantageous if it pre-organizes the molecule in a bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary shape for binding.

Metabolic Stability: Certain substituents can be introduced to block sites of metabolic degradation, thereby increasing the half-life of the compound.

Direct Target Interactions: Substituents on the linker can themselves form additional hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the target protein, thereby enhancing binding affinity and selectivity.

The table below summarizes the potential effects of different types of linker substituents on the pharmacological response of adamantylpiperazine derivatives.

| Linker Substituent Type | Potential Effects on Pharmacological Response |

| Polar Groups (e.g., -OH, -CONH2) | Increased aqueous solubility, potential for additional hydrogen bonding. |

| Non-polar Alkyl Groups | Increased lipophilicity, potential for enhanced hydrophobic interactions. |

| Cyclic Moieties | Increased rigidity, may lock the molecule in a favorable conformation. |

| Aromatic Rings | Can introduce pi-stacking interactions, may alter metabolic pathways. |

Computational Chemistry and Molecular Modeling Approaches for 1 2 Adamantyl Piperazine Research

Ligand-Based Drug Design (LBDD) Methodologies

Ligand-based drug design (LBDD) methodologies are employed when the three-dimensional structure of the biological target is unknown or not well-defined. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of 1-(2-Adamantyl)piperazine (B2630689) analogs, a QSAR model could be developed to predict their activity, such as antiproliferative effects or receptor binding affinities. nih.gov

The process involves calculating a set of molecular descriptors for each analog. These descriptors quantify various physicochemical properties, including:

Steric properties: Molecular volume, surface area, and shape indices, which are significantly influenced by the bulky adamantane (B196018) group.

Electronic properties: Partial charges, dipole moments, and HOMO/LUMO energies, affected by substituents on the piperazine (B1678402) or an attached aryl group.

Hydrophobic properties: The partition coefficient (logP), where the adamantane moiety contributes significantly to lipophilicity. nih.gov

Topological properties: Descriptors that describe the connectivity and branching of the molecule.

Once calculated, these descriptors are used as independent variables in a statistical regression analysis against the dependent variable (biological activity, e.g., IC₅₀ values). Methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to build the predictive model. nih.gov For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be applied. In CoMFA, aligned structures are placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point, which are then correlated with activity. mdpi.comnih.gov The resulting QSAR model can be visualized with contour maps, indicating regions where modifications to the 1-(2-Adamantyl)piperazine scaffold would likely increase or decrease biological activity. researchgate.net

| QSAR Method | Typical Descriptors | Objective for 1-(2-Adamantyl)piperazine Analogs | Reference Application |

|---|---|---|---|

| 2D-QSAR | logP (Lipophilicity), Molar Refractivity, Topological Indices | Correlate physicochemical properties with activity (e.g., sigma receptor affinity). | Relating lipophilicity to sigma receptor affinity in piperidine (B6355638) derivatives. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields | Identify favorable/unfavorable regions for substitution on the scaffold to improve activity. | Establishing structure-activity relationships for adamantane analogs as antiviral agents. mdpi.comnih.gov |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov Based on known active adamantane and piperazine-containing ligands, particularly those targeting sigma (σ) receptors, a common pharmacophore model can be constructed. nih.govnih.gov

For ligands targeting the sigma-2 (σ₂) receptor, a well-defined pharmacophore model includes four key features:

A hydrophobic (HY) region.

A positive ionizable (PI) feature.

A hydrogen-bond-acceptor (HBA) group.

An aromatic ring feature. nih.gov

In the context of 1-(2-Adamantyl)piperazine, the bulky and lipophilic adamantane cage is an ideal fit for the hydrophobic region of the pharmacophore. The protonatable nitrogen atom of the piperazine ring can serve as the positive ionizable feature. nih.gov This pharmacophore model can then be used as a 3D query to perform virtual screening on large chemical databases. The screening process filters for molecules that match the pharmacophore's spatial arrangement, thereby identifying novel and structurally diverse compounds that are likely to bind to the same target, such as the σ₂ receptor.

| Pharmacophore Feature | Corresponding Moiety in 1-(2-Adamantyl)piperazine Scaffold | Putative Target | Reference |

|---|---|---|---|

| Hydrophobic (HY) Group | Adamantane cage | Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptors | nih.govnih.gov |

| Positive Ionizable (PI) Group | Protonated Piperazine Nitrogen | Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptors | nih.govnih.gov |

| Secondary Hydrophobic Site | Potential substituents on the second piperazine nitrogen | Sigma-1 (σ₁) Receptor | nih.gov |

Structure-Based Drug Design (SBDD) Methodologies

When the 3D structure of a biological target is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) methods can be applied to understand and predict ligand-receptor interactions at an atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rsc.org For 1-(2-Adamantyl)piperazine, docking studies have been instrumental in identifying and validating its interaction with putative targets, most notably the sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in various cancers and neurological disorders. nih.govresearchgate.netnih.gov

The docking process involves placing the 3D structure of 1-(2-Adamantyl)piperazine into the binding site of a target protein (e.g., the crystal structure of the σ₁ receptor). A scoring function then estimates the binding affinity (e.g., in kcal/mol) for numerous possible poses. rsc.org These simulations reveal detailed binding modes, highlighting key intermolecular interactions. For adamantane-piperazine derivatives binding to sigma receptors, studies have shown that the adamantane group typically occupies a hydrophobic pocket, forming van der Waals interactions with nonpolar amino acid residues, while the protonated piperazine nitrogen forms a crucial salt bridge or hydrogen bond with an acidic residue, such as Aspartic Acid or Glutamic Acid, in the active site. rsc.orgnih.gov

| Putative Target | Key Interacting Residues | Nature of Interaction with Adamantane Moiety | Nature of Interaction with Piperazine Moiety | Reference Study |

|---|---|---|---|---|

| Sigma-1 (σ₁) Receptor | Tyr103, Glu172, Trp164 | Hydrophobic interactions | Salt bridge/H-bond with Glu172 | rsc.orgpolimi.it |

| Sigma-2 (σ₂) Receptor | Not fully elucidated, but hydrophobic pocket assumed | Hydrophobic interactions | Electrostatic/H-bond interactions | nih.govnih.gov |

| Human Sphingosine Kinase 1 | Phe323, Ile174 | Hydrophobic interactions | Hydrogen bonding | acs.org |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time, accounting for the flexibility of both the protein and the ligand. nih.gov Following docking, an MD simulation is often performed to assess the stability of the predicted binding mode of 1-(2-Adamantyl)piperazine within the active site. rsc.org

The simulation calculates the trajectory of atoms over a period, typically nanoseconds, revealing the conformational stability and the dynamics of key interactions. Stability is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand's atomic positions relative to its initial docked pose. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in its predicted orientation. rsc.org MD simulations can also confirm the persistence of crucial interactions, such as hydrogen bonds and hydrophobic contacts, providing stronger evidence for the proposed binding mode and helping to refine the understanding of the compound's mechanism of action. nih.gov

Computational chemistry also enables the design of entirely new molecules. The 1-(2-Adamantyl)piperazine structure can serve as a foundation for these advanced design strategies.

De Novo Design: This approach involves "growing" a novel molecule within the binding site of a target receptor. arxiv.org Using the adamantane cage as a starting fragment placed within a hydrophobic pocket, algorithms can incrementally add atoms or functional groups, guided by the receptor's geometry and a scoring function, to build a complete and optimized ligand from scratch.

Scaffold Hopping: This technique aims to identify new molecular backbones (scaffolds) that maintain the same 3D arrangement of essential pharmacophoric features as the original molecule. uwaterloo.ca For 1-(2-Adamantyl)piperazine, a computational search could identify bioisosteric replacements for the adamantane group (e.g., other polycyclic hydrocarbons) or the piperazine linker (e.g., piperidine or other cyclic amines). This allows for the exploration of novel chemical space, potentially leading to compounds with improved properties such as better selectivity, enhanced ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. publish.csiro.auresearchgate.net

Theoretical Calculations for Elucidating Molecular and Electronic Properties of 1-(2-Adamantyl)piperazine

Computational chemistry and molecular modeling have become indispensable tools in the study of complex molecules like 1-(2-Adamantyl)piperazine. These theoretical approaches provide deep insights into the molecule's inherent properties, complementing experimental data and guiding further research. By employing sophisticated computational methods, it is possible to explore the electronic structure, conformational preferences, and physicochemical characteristics of 1-(2-Adamantyl)piperazine, which are crucial for understanding its behavior and potential applications.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic behavior of 1-(2-Adamantyl)piperazine. Methods such as Density Functional Theory (DFT) are particularly powerful for elucidating the electronic structure and predicting the reactivity of molecules. For instance, in a study on a related adamantane-containing piperazine derivative, DFT calculations at the B3LYP/cc-pVDZ and B3LYP/cc-pVTZ levels of theory were utilized to determine the equilibrium geometric structure. colab.ws Such calculations can reveal critical information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape.

Furthermore, QM calculations provide insights into the electronic properties that govern the molecule's reactivity. The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For adamantane derivatives, DFT studies have been used to calculate these energy gaps, providing a measure of their electronic stability. dergipark.org.tr

Other electronic properties that can be derived from QM calculations include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecular surface. The MEP is invaluable for identifying regions that are prone to electrophilic or nucleophilic attack, thereby predicting how the molecule will interact with other chemical species. Additionally, atomic population analyses, such as Mulliken and Löwdin, can quantify the partial charges on each atom, offering a more detailed picture of the charge distribution and potential for intramolecular charge transfer. colab.ws

Table 1: Representative Quantum Mechanical Properties of Adamantane Derivatives

| Property | Description | Typical Computational Method | Significance for 1-(2-Adamantyl)piperazine |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | DFT (e.g., B3LYP) | Indicates potential for oxidation and interaction with electron-deficient species. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | DFT (e.g., B3LYP) | Indicates potential for reduction and interaction with electron-rich species. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | DFT (e.g., B3LYP) | A larger gap suggests higher stability and lower reactivity. |

| Molecular Electrostatic Potential (MEP) | 3D map of the electrostatic potential on the molecular surface. | DFT | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for intermolecular interactions. |

| Atomic Charges | Partial charge assigned to each atom in the molecule. | Mulliken, Löwdin, NBO analysis | Provides insight into the polarity of bonds and the overall charge distribution, influencing intermolecular forces. |

This table is illustrative and based on general findings for adamantane and piperazine derivatives. Specific values for 1-(2-Adamantyl)piperazine dihydrochloride (B599025) would require dedicated calculations.

Conformational Analysis and Energy Landscape Mapping